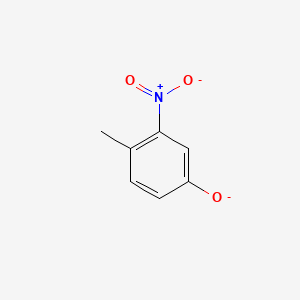

4-Methyl-3-nitrobenzenolate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6NO3- |

|---|---|

Molecular Weight |

152.13 g/mol |

IUPAC Name |

4-methyl-3-nitrophenolate |

InChI |

InChI=1S/C7H7NO3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,9H,1H3/p-1 |

InChI Key |

BQEXDUKMTVYBRK-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=C(C=C1)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4 Methyl 3 Nitrobenzenolate

Routes to 4-Methyl-3-nitrophenol (B15662) (Protonated Precursor)

The synthesis of 4-methyl-3-nitrophenol is most commonly achieved through the direct nitration of p-cresol (B1678582). However, alternative strategies involving functional group manipulation and modern catalytic methods have also been developed.

Electrophilic Aromatic Nitration Strategies and Regioselectivity

The most direct approach to 4-methyl-3-nitrophenol is the electrophilic aromatic substitution of p-cresol (4-methylphenol). The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing activators. However, the hydroxyl group is a much stronger activating group, and its directing effect dominates. Since the para position is blocked by the methyl group, nitration is directed to the positions ortho to the hydroxyl group (C2 and C6).

Nitration of p-cresol with a mixture of nitric acid and sulfuric acid typically yields 4-methyl-2-nitrophenol (B89549) as the major product. askfilo.com However, the formation of 4-methyl-3-nitrophenol can be achieved, often as a minor isomer, and its yield can be influenced by the choice of nitrating agent and reaction conditions. The mechanism for the nitration of 4-methylphenol can be complex, potentially involving radical pathways and the formation of cyclohexadienone intermediates. stackexchange.comrsc.org

To improve regioselectivity, various nitrating systems have been explored. For instance, the use of clay-supported cupric nitrate (B79036) ("claycop") has been shown to nitrate p-cresol with high yield, producing primarily 4-methyl-2-nitrophenol but with methodologies that can be adapted to influence isomer distribution. core.ac.uk Another approach involves the use of cerium (IV) ammonium (B1175870) nitrate (CAN) in the presence of sodium bicarbonate, which has been reported to achieve regioselective ortho-nitration of phenols. arkat-usa.org While this method typically favors the 2-nitro isomer for p-cresol, modifications in reaction parameters can alter the isomeric ratio. arkat-usa.org

A patented industrial process describes a multi-step synthesis that controls regioselectivity by first protecting the hydroxyl group. This method involves the esterification of p-cresol with phosgene (B1210022) to form a carbonate ester. This intermediate is then nitrated, followed by hydrolysis to yield 4-methyl-3-nitrophenol. google.com This approach highlights a strategy to circumvent the strong ortho-directing effect of the unprotected hydroxyl group.

| Nitrating Agent/Method | Major Product from p-Cresol | Notes on Regioselectivity |

| HNO₃/H₂SO₄ | 4-Methyl-2-nitrophenol | Standard nitrating mixture, strongly favors nitration ortho to the hydroxyl group. askfilo.com |

| Clay-supported Cupric Nitrate (Claycop) | 4-Methyl-2-nitrophenol | High yield of ortho-nitrated product. core.ac.uk |

| Cerium (IV) Ammonium Nitrate (CAN)/NaHCO₃ | 4-Methyl-2-nitrophenol | Highly regioselective for ortho-nitration. arkat-usa.org |

| Esterification, Nitration, Hydrolysis | 4-Methyl-3-nitrophenol | Protection of the hydroxyl group allows for nitration at the 3-position. google.com |

Palladium-Catalyzed Cross-Coupling Approaches to Aryl Nitro Compounds

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of a wide range of organic compounds, including nitroaromatics. These methods offer an alternative to traditional electrophilic nitration and can provide access to isomers that are difficult to obtain selectively.

One such approach is the palladium-catalyzed conversion of aryl halides, triflates, or nonaflates to nitroaromatics. organic-chemistry.org This transformation typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand and a nitrite (B80452) source under weakly basic conditions. organic-chemistry.org This methodology exhibits broad substrate scope and excellent functional group compatibility, making it a viable, albeit less direct, potential route to 4-methyl-3-nitrophenol. For example, a suitably substituted aryl halide, such as 4-chloro-2-nitrotoluene, could potentially be coupled with a hydroxide (B78521) or protected hydroxyl source, or a related strategy could be employed.

Another relevant palladium-catalyzed method is the nitromethylation of aryl halides, which provides access to arylnitromethanes. organic-chemistry.orgacs.org While not a direct route to 4-methyl-3-nitrophenol, this chemistry underscores the utility of palladium catalysis in forming C-N bonds and introducing nitro groups into aromatic systems under conditions that are often milder and more selective than classical nitration. The development of these catalytic systems provides a strategic toolbox for the synthesis of complex nitroaromatic compounds. nih.govberkeley.edunih.gov

Alternative Synthetic Pathways for Methylnitroaromatics

Besides direct nitration and cross-coupling reactions, other synthetic strategies can be employed to prepare methylnitroaromatics like 4-methyl-3-nitrophenol. A notable example is a multi-step sequence described in a patent, which involves: google.com

Esterification: p-Cresol is reacted with phosgene in an alkaline solution to form a carbonate ester. This protects the hydroxyl group and alters the directing effects of the substituents.

Nitration: The resulting carbonate is then nitrated using a mixture of nitric acid and sulfuric acid.

Hydrolysis: The nitro-carbonate intermediate is subsequently hydrolyzed, typically with a base like sodium carbonate followed by acidification, to yield the final 4-methyl-3-nitrophenol product. google.com

This method is designed for industrial-scale production and offers a pathway to the desired isomer by controlling the regiochemical outcome of the nitration step. google.com Other alternative routes can involve the functional group interconversion of a pre-existing substituted benzene (B151609) ring. For instance, a starting material with an amino group at the 3-position could be diazotized and subsequently hydroxylated, although this is a more classical and often lower-yielding approach.

Formation and Stability of the 4-Methyl-3-nitrobenzenolate Anion

The this compound anion is formed through the deprotonation of its conjugate acid, 4-methyl-3-nitrophenol. The stability and properties of this anion are significantly influenced by the electronic effects of the substituents on the aromatic ring.

Acid-Base Chemistry and Deprotonation Processes

Nitrophenols are generally more acidic than phenol (B47542) itself due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting phenolate (B1203915) anion through resonance and inductive effects. vaia.comquora.com The position of the nitro group is critical in determining the extent of this stabilization and, consequently, the acidity of the phenol. For 4-methyl-3-nitrophenol, the nitro group is at the meta position relative to the hydroxyl group. Therefore, it primarily exerts a strong electron-withdrawing inductive effect (-I effect). Resonance delocalization of the negative charge of the phenolate onto the nitro group is not possible from the meta position. vaia.com

The methyl group, being electron-donating (+I effect and hyperconjugation), slightly destabilizes the anion by increasing the electron density on the ring, which in turn makes the compound less acidic than its non-methylated analog, 3-nitrophenol. reddit.com The predicted pKa for 4-methyl-3-nitrophenol is approximately 8.66. chemicalbook.com This value reflects the combined electronic effects of the nitro and methyl groups on the acidity of the phenolic proton. The deprotonation to form the this compound anion is readily achieved by treatment with a suitable base, such as sodium hydroxide.

| Compound | pKa | Key Electronic Effects Influencing Acidity |

| Phenol | ~9.98 | Reference compound. |

| 4-Nitrophenol (B140041) | 7.14 | Strong -I and -R effects of the para-nitro group stabilize the phenolate. pearson.com |

| 3-Nitrophenol | ~8.40 | Strong -I effect of the meta-nitro group stabilizes the phenolate; no resonance stabilization with the nitro group. vaia.com |

| 4-Methyl-3-nitrophenol | ~8.66 (predicted) | -I effect of the meta-nitro group (stabilizing) and +I effect of the para-methyl group (destabilizing). reddit.comchemicalbook.com |

Spectroscopic Signatures of Anionic Species in Solution

The formation of the this compound anion from its protonated form can be readily monitored using spectroscopic techniques, particularly UV-Vis and NMR spectroscopy.

UV-Vis Spectroscopy: The electronic absorption spectra of nitrophenols are sensitive to pH. rsc.org Upon deprotonation to form the nitrophenolate anion, a significant redshift (bathochromic shift) in the maximum absorption wavelength (λ_max) is typically observed. rsc.orgwikipedia.org This is due to the increased electron-donating ability of the phenolate oxygen, which enhances the conjugation with the aromatic ring and the nitro group. For 4-nitrophenol, the λ_max shifts from around 317 nm to approximately 400 nm upon formation of the 4-nitrophenolate (B89219) anion. researchgate.net A similar, though perhaps less pronounced, redshift is expected for this compound compared to 4-methyl-3-nitrophenol, as the extended conjugation upon deprotonation leads to a smaller HOMO-LUMO energy gap.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of this compound in solution. The deprotonation of the phenolic hydroxyl group leads to significant changes in the chemical shifts of the aromatic protons and carbons. slideshare.net

In the ¹H NMR spectrum, the disappearance of the phenolic proton signal is the most obvious change. The chemical shifts of the aromatic protons are also affected. The increased electron density from the phenolate oxygen will cause a general upfield shift (to lower ppm values) of the ring protons compared to the protonated phenol.

Reactivity and Reaction Mechanisms of 4 Methyl 3 Nitrobenzenolate

Nucleophilic Reactivity of the Phenolate (B1203915) Anion

The deprotonation of 4-methyl-3-nitrophenol (B15662) generates the 4-methyl-3-nitrobenzenolate anion. The oxygen atom of this phenolate is a potent nucleophile, readily participating in a variety of substitution reactions. The presence of the electron-withdrawing nitro group can modulate the nucleophilicity of the phenolate, a factor that influences reaction kinetics.

Alkylation and Acylation Reactions

The this compound anion readily undergoes O-alkylation and O-acylation, forming ethers and esters, respectively. These reactions are fundamental in synthetic organic chemistry for the introduction of various functional groups.

Alkylation: The Williamson ether synthesis is a classic and effective method for the alkylation of phenolates. In this reaction, the this compound anion, typically generated in situ by a base such as sodium hydroxide (B78521), displaces a halide from an alkyl halide in an SN2 reaction to form an alkyl aryl ether. A notable example is the synthesis of 4-nitro-3-methyl-anisole from 4-nitro-3-methyl-phenol. google.com The reaction proceeds with high yield, demonstrating the utility of this method for preparing nitrophenyl alkyl ethers. google.com

Acylation: The phenolate anion reacts with acylating agents like acyl chlorides or acid anhydrides to produce the corresponding esters. wordpress.comocr.org.uk This reaction is a straightforward way to introduce an ester functionality. While carboxylic acids themselves are generally not reactive enough to form esters with phenols directly, the high reactivity of acyl chlorides and anhydrides facilitates this transformation. wordpress.comocr.org.uk

| Reaction Type | Reagent | Product | General Conditions |

|---|---|---|---|

| Alkylation (Williamson Ether Synthesis) | Alkyl Halide (e.g., CH₃Cl) | 4-Methyl-3-nitrophenyl alkyl ether | Base (e.g., NaOH) in a suitable solvent |

| Acylation | Acyl Chloride (e.g., CH₃COCl) | 4-Methyl-3-nitrophenyl ester | Typically in the presence of a base |

| Acylation | Acid Anhydride (B1165640) (e.g., (CH₃CO)₂O) | 4-Methyl-3-nitrophenyl ester | Gentle heating may be required |

Arylation and Vinylation Reactions

The introduction of aryl or vinyl groups onto the phenolate oxygen expands the structural diversity of its derivatives.

Arylation: The Ullmann condensation is a well-established method for the synthesis of diaryl ethers, involving the copper-catalyzed reaction of a phenolate with an aryl halide. scielo.org.mxmdpi.com While nitrophenols can be challenging substrates due to the reduced nucleophilicity of the corresponding phenoxides, this reaction can be driven to completion under appropriate conditions, often requiring higher temperatures. mdpi.com The use of copper or copper oxide as a reactant can facilitate the arylation of active hydrogen-containing compounds, including phenols. researchgate.net

Vinylation: The vinylation of phenolates is a less common transformation. The reduced nucleophilicity of the this compound anion, due to the electron-withdrawing nitro group, can make direct vinylation challenging. nih.gov

| Reaction Type | Reagent | Product Type | Key Features |

|---|---|---|---|

| Arylation (Ullmann Condensation) | Aryl Halide | Diaryl ether | Copper-catalyzed; may require elevated temperatures for nitrophenols. |

| Vinylation | Vinyl Halide/equivalent | Aryl vinyl ether | Challenging due to reduced nucleophilicity of the phenolate. |

Intermolecular and Intramolecular Cyclization Pathways

Derivatives of this compound bearing appropriate functional groups can undergo cyclization reactions to form heterocyclic structures. A common pathway is the intramolecular Williamson ether synthesis, which can form cyclic ethers. masterorganicchemistry.com For instance, a derivative of this compound with a leaving group on an adjacent side chain could cyclize to form a benzofuran (B130515) derivative. The synthesis of benzofurans often involves the cyclization of ortho-functionalized phenols. clockss.orgorganic-chemistry.orgnih.gov

Electrophilic Aromatic Substitution on Related Precursors and Derivatives

The aromatic ring of 4-methyl-3-nitrophenol, the precursor to the target compound, can undergo electrophilic aromatic substitution. The regiochemical outcome of these reactions is governed by the directing effects of the existing methyl and nitro groups.

Directing Effects of Methyl and Nitro Groups

The substituents on the benzene (B151609) ring play a crucial role in determining the position of an incoming electrophile.

Methyl Group (-CH₃): The methyl group is an activating group and an ortho, para-director. Current time information in Bangalore, IN.masterorganicchemistry.com It donates electron density to the ring through an inductive effect, making the ortho and para positions more susceptible to electrophilic attack.

Nitro Group (-NO₂): The nitro group is a strongly deactivating group and a meta-director. Current time information in Bangalore, IN.masterorganicchemistry.com It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles and directing incoming groups to the meta position.

In 4-methyl-3-nitrophenol, the hydroxyl group (-OH) is a strongly activating ortho, para-director. When considering electrophilic substitution on this molecule, the powerful activating and directing effect of the hydroxyl group generally dominates. masterorganicchemistry.combyjus.com The methyl group also directs ortho and para, while the nitro group directs meta. The positions for electrophilic attack are therefore a result of the cumulative effects of these three groups. The most activated positions would be those that are ortho or para to the hydroxyl and methyl groups and not significantly deactivated by the nitro group.

Mechanistic Analysis of Electrophilic Attack

Electrophilic aromatic substitution reactions proceed via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com

Attack by the Electrophile: The electrophile attacks the π-electron system of the aromatic ring, forming a sigma bond and creating a resonance-stabilized carbocation.

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.

In the case of 4-methyl-3-nitrophenol, the positions of electrophilic attack are determined by the stability of the resulting arenium ion. The hydroxyl group's ability to donate a lone pair of electrons via resonance provides significant stabilization to arenium ions formed by attack at the ortho and para positions relative to it. byjus.com The methyl group also provides stabilization through its inductive effect. Conversely, the nitro group destabilizes the arenium ion, particularly when the positive charge is on an adjacent carbon. Therefore, electrophilic substitution is most likely to occur at the positions activated by the hydroxyl and methyl groups and least deactivated by the nitro group. For instance, in the nitration of m-nitrophenol, the incoming nitro group is directed to the positions ortho and para to the hydroxyl group. stackexchange.com

Redox Chemistry and Electrochemical Behavior

The redox chemistry of this compound is characterized by the distinct electrochemical activities of its phenolate and nitro functional groups. These groups provide pathways for both oxidation and reduction, leading to a range of potential chemical transformations.

Electrochemical Oxidation Pathways and Mechanisms

The electrochemical oxidation of this compound, like other substituted phenoxides, is initiated at the phenolate group. The process typically begins with a one-electron transfer at the anode to generate a neutral 4-methyl-3-nitrophenoxyl radical. This initial step is irreversible and its potential is influenced by the electronic properties of the ring substituents. The electron-donating methyl group tends to lower the oxidation potential, while the electron-withdrawing nitro group increases it. nih.gov

The generated phenoxyl radical is a highly reactive intermediate. Its subsequent fate depends heavily on the reaction conditions, such as the solvent, electrolyte, and electrode material. ucl.ac.uk Potential follow-up reactions include:

Polymerization: The most common pathway for simple phenols, where radicals couple to form a passivating polymeric film on the electrode surface. nih.gov This process, known as electropolymerization, can inhibit further oxidation by blocking the active sites of the electrode.

Dimerization: Radicals can couple to form various dimeric structures. Coupling can occur through C-C or C-O-C linkages, leading to biphenols or diphenyl ethers, respectively.

Further Oxidation: Under certain conditions, the radical or subsequent products can undergo further oxidation to form quinone-like species. However, for this compound, the substitution pattern makes the formation of simple benzoquinones challenging without rearrangement or loss of a substituent.

Studies on related cresol (B1669610) isomers have shown that the substitution pattern significantly directs the oxidation products. ucl.ac.uk For a meta-substituted cresol, oxidation primarily leads to polymeric products and dimers. ucl.ac.uk The presence of the nitro group is expected to influence the radical's stability and the regioselectivity of coupling reactions.

Electrochemical Reduction Processes of Nitro Groups

The electrochemical reduction of the nitro group in this compound is a well-defined, multi-step process that occurs at the cathode. This transformation is of significant interest as it provides a route to the corresponding amino compound, 3-amino-4-methylphenol, a valuable synthetic intermediate. The reduction of aromatic nitro compounds generally proceeds through a series of two-electron, two-proton steps.

The widely accepted Haber mechanism for nitroarene reduction involves the following sequence:

Nitro to Nitroso: The nitro group (Ar-NO₂) is first reduced in a two-electron, two-proton step to a nitroso intermediate (Ar-NO).

Nitroso to Hydroxylamine (B1172632): The nitroso intermediate is further reduced in another two-electron, two-proton step to form an N-arylhydroxylamine (Ar-NHOH).

Hydroxylamine to Amine: The final step is the reduction of the hydroxylamine in a two-electron, two-proton process to yield the primary amine (Ar-NH₂).

Table 1: Electrochemical Reduction Data for Related Nitrophenol Compounds

| Compound | Electrode | Conditions | Reduction Peak Potential (V) | Notes | Reference |

|---|---|---|---|---|---|

| 4-Nitrophenol (B140041) | Glassy Carbon | Methanol/Water, 0.01 M NaClO₄, 0.5% Acetic Acid | ~ -0.8 | Irreversible reduction. | acs.org |

| 3-Methyl-4-nitrophenol (B363926) | Glassy Carbon | Methanol/Water, 0.01 M NaClO₄, 0.5% Acetic Acid | ~ -0.85 | Irreversible reduction. | acs.org |

| 4-Nitrophenol | SrTiO₃/Ag/rGO Composite | PBS (pH 7.0) | ~ -1.1 | Irreversible, diffusion-controlled process. | acs.org |

| 4-Nitrophenol | Azulene Polymeric Film | Buffered Aqueous Solution (pH 6.0) | Not specified | Reduction occurs at more positive potentials than on bare Pt. | researchgate.net |

Electron Transfer Kinetics and Thermodynamics

The kinetics of electron transfer for both the oxidation and reduction of this compound are governed by several factors, including the molecular structure, electrode material, and solvent system. The thermodynamics are defined by the standard redox potentials of the respective processes.

For the reduction of the nitro group, the process is typically kinetically slow on many electrode surfaces, resulting in a large overpotential and irreversible behavior in cyclic voltammetry. scispace.com The electron transfer kinetics can be improved by modifying the electrode surface with catalysts or polymers. researchgate.netscispace.com The rate of reduction is influenced by the electronic environment of the nitro group; however, for a series of p-substituted nitrophenols, the degradation rates during bulk electrolysis were found to be faster for those with electron-withdrawing groups, suggesting the rate-limiting step involves the release of the substituent under those specific conditions. nih.gov

Table 2: Comparison of Kinetic and Thermodynamic Parameters for Phenol (B47542) Derivatives

| Compound | Parameter | Value | Method | Significance | Reference |

|---|---|---|---|---|---|

| Phenol | Oxidation Peak Potential (Eₚ) | +0.71 V vs. Ag/AgCl | Cyclic Voltammetry | Represents the potential for one-electron oxidation. | uc.pt |

| p-Cresol (B1678582) | Oxidation Peak Potential (Eₚ) | More negative than phenol | Voltammetry | The electron-donating -CH₃ group facilitates oxidation. | nih.gov |

| p-Nitrophenol | Oxidation Peak Potential (Eₚ) | More positive than phenol | Voltammetry | The electron-withdrawing -NO₂ group hinders oxidation. | nih.gov |

| 4-Substituted Phenols | Hammett Constant (σ) | Varies (-0.27 for -CH₃, +0.78 for -NO₂) | Structure-Activity Relationship | Correlates substituent electronic effects with oxidation potentials. | nih.gov |

Role in Multi-component Reactions and Catalytic Cycles

Beyond its own redox transformations, this compound and its parent phenol can participate as key components in more complex reaction systems, including metal-catalyzed and organocatalytic transformations.

Participation in Metal-Catalyzed Transformations

The nitro group of 4-Methyl-3-nitrophenol can act as a leaving group in transition-metal-catalyzed cross-coupling reactions, a process known as denitrative coupling. rhhz.netacs.org This strategy is an attractive alternative to using aryl halides or triflates, as nitroarenes are often inexpensive and readily available. Palladium- and nickel-based catalysts have been shown to be effective for these transformations. rhhz.netrsc.org

A plausible catalytic cycle for a denitrative cross-coupling reaction, for example, an etherification with another phenol, generally involves: rhhz.net

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) undergoes oxidative addition into the C-NO₂ bond of 4-methyl-3-nitrophenol to form an arylpalladium(II)-nitro intermediate.

Transmetalation/Displacement: A nucleophile, such as another phenoxide, displaces the nitro group from the palladium center.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the active Pd(0) catalyst and forming the final product (a diaryl ether).

This methodology has been applied to form various C-O, C-S, C-C (Suzuki-type), and C-N (Buchwald-Hartwig type) bonds. rhhz.netacs.org The efficiency of these reactions depends on the ligands, base, and solvent used. The electronic nature of the nitroarene is crucial, with electron-withdrawing groups generally facilitating the initial oxidative addition step.

Table 3: Representative Conditions for Metal-Catalyzed Denitrative Coupling Reactions

| Coupling Type | Catalyst | Ligand | Base | Solvent | Notes | Reference |

|---|---|---|---|---|---|---|

| C-O (Etherification) | Palladacycle | - | Cs₂CO₃ | Toluene | Coupling of nitroarenes with phenols. | rhhz.net |

| C-C (Suzuki) | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Coupling of nitroarenes with arylboronic acids. | acs.org |

| C-N (Amination) | Pd₂(dba)₃ | tBuXPhos | NaOtBu | Toluene | Coupling of nitroarenes with amines. | acs.org |

| C-S (Sulfenylation) | CuI | - | Cs₂CO₃ | DMSO | Coupling of nitroarenes with thiols. | rhhz.net |

Organocatalytic Applications

The structural features of 4-methyl-3-nitrophenol—specifically its acidic phenolic proton and the hydrogen-bond accepting capability of the nitro group—allow it to function in organocatalytic systems. While not a catalyst in itself in the traditional sense, it can act as a co-catalyst or activator.

For instance, nitrophenols have been used in combination with other reagents to create an effective organocatalytic system. A notable example is the use of 4-nitrophenol with tetrabromomethane (CBr₄) to catalyze the chemoselective O-tert-butoxycarbonylation (O-Boc protection) of other phenols. acs.org In this system, it is proposed that the nitrophenol activates the CBr₄ through hydrogen bonding, which in turn activates the Boc anhydride for reaction with the substrate phenol. This demonstrates how the specific acidity and hydrogen-bonding properties of a nitrophenol can be harnessed in a catalytic cycle without the use of metals. The acidity of the phenol and the electronic influence of the nitro group are key to its efficacy in such systems.

The creation of the specified article, with its detailed sections and subsections on quantum chemical investigations, Density Functional Theory (DFT) calculations, ab initio methods, conformational analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Natural Bond Orbital (NBO) analysis, is contingent upon the existence of published scientific research on this particular compound. Without such foundational studies, any attempt to generate the requested data tables and detailed research findings would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the article titled "Theoretical and Computational Chemistry Studies of this compound" cannot be generated as per the provided outline due to the absence of specific scientific literature on this compound.

Theoretical and Computational Chemistry Studies of 4 Methyl 3 Nitrobenzenolate

Electronic Structure and Reactivity Descriptors

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a crucial tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.netchemrxiv.org The EPS map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.net

For 4-Methyl-3-nitrobenzenolate, the EPS map is expected to show a high concentration of negative potential (red) around the oxygen atoms of both the deprotonated hydroxyl (olate) group and the nitro group. This is due to the high electronegativity of oxygen and the resonance delocalization of the negative charge across the molecule. The olate group, bearing the formal negative charge, would represent the most significant region of negative potential. The nitro group, being a strong electron-withdrawing group, also accumulates significant electron density.

Conversely, regions of positive potential (blue) would be primarily located around the hydrogen atoms of the methyl group and the aromatic ring. These maps are invaluable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other charged or polar species. researchgate.netmdpi.com Theoretical calculations, often performed using methods like DFT with a basis set such as 6-31G*, can generate these surfaces to provide a qualitative picture of the molecule's reactivity. mdpi.com

Spectroscopic Parameter Prediction and Validation

Computational methods are extensively used to predict spectroscopic parameters, which can then be validated against experimental data. This synergy between theory and experiment is fundamental to confirming molecular structures and understanding their vibrational and electronic properties.

Theoretical vibrational frequency calculations are essential for interpreting and assigning experimental Infrared (IR) and Raman spectra. researchgate.net DFT methods, particularly B3LYP, combined with basis sets like 6-311++G(d,p), have proven to be highly effective in predicting the vibrational modes of organic molecules. researchgate.netscirp.orgmaterialsciencejournal.org

For a molecule like this compound, calculations would predict characteristic vibrational frequencies corresponding to specific functional groups. These include:

NO₂ Vibrations: Symmetric and asymmetric stretching modes of the nitro group, typically found in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively.

C-O Vibrations: Stretching of the phenolate (B1203915) C-O bond.

C-H Vibrations: Aromatic and methyl C-H stretching and bending modes.

Ring Vibrations: C=C stretching modes within the aromatic ring.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the models. To correct for this, scaling factors are commonly applied to the computed frequencies, which significantly improves the agreement with experimental spectra. researchgate.netscirp.org The Potential Energy Distribution (PED) analysis is also used to provide a detailed assignment of each vibrational mode. researchgate.net

Table 1: Representative Theoretical Vibrational Frequencies for Nitroaromatic Compounds Based on data from analogous compounds like 4-methyl-3-nitrobenzoic acid, calculated using DFT (B3LYP/6-311++G). Frequencies are scaled.

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) |

| Asymmetric NO₂ Stretch | ~1550 |

| Symmetric NO₂ Stretch | ~1350 |

| Aromatic C=C Stretch | ~1600 |

| Aromatic C=C Stretch | ~1480 |

| C-H In-plane Bend | ~1200 |

| C-O Stretch | ~1250 |

| CH₃ Asymmetric Stretch | ~2980 |

| CH₃ Symmetric Stretch | ~2940 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry offers methods to predict ¹H and ¹³C NMR chemical shifts, aiding in the interpretation of experimental spectra. oxinst.com The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating magnetic shielding tensors, from which chemical shifts are derived.

For this compound, the chemical shifts are influenced by the electronic effects of its substituents:

Nitro Group (NO₂): As a strong electron-withdrawing group, it deshields the nearby protons and carbons, shifting their signals to a higher ppm (downfield).

Olate Group (O⁻): This is a very strong electron-donating group, which shields the aromatic nuclei, causing upfield shifts to lower ppm values, particularly for the ortho and para positions.

Methyl Group (CH₃): This is a weakly electron-donating group, causing a minor shielding effect.

Recent advances also incorporate machine learning models trained on large datasets of experimental and calculated shifts to improve prediction accuracy for a variety of solvents. nih.gov

The simulation of Ultraviolet-Visible (UV-Vis) absorption spectra provides insight into the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the energies of excited states and, consequently, the absorption wavelengths (λ_max). researchgate.net

The UV-Vis spectrum of this compound is expected to be dominated by π → π* and n → π* transitions associated with the nitroaromatic system. The nitro group acts as a powerful chromophore, while the olate and methyl groups serve as auxochromes, which can modify the absorption wavelength and intensity. The strong electron-donating nature of the olate group in conjugation with the electron-withdrawing nitro group is expected to cause a significant bathochromic (red) shift, moving the absorption maximum to a longer wavelength compared to its protonated phenol (B47542) form. The specific absorption maxima can be influenced by solvent polarity. biointerfaceresearch.com

Solvent Effects and Solvation Models in Computational Studies

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational solvation models are crucial for accurately simulating molecules in the liquid phase. nih.govresearchgate.net These models can be broadly categorized into explicit models, which treat individual solvent molecules, and implicit models, which represent the solvent as a continuous medium. researchgate.net

Continuum solvation models are a computationally efficient way to incorporate solvent effects. youtube.com The Polarizable Continuum Model (PCM) and its variants, like the Solvation Model based on Density (SMD), are widely used. nih.gov In these models, the solute molecule is placed within a cavity carved out of a continuous dielectric medium that represents the solvent. The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute, thereby accounting for electrostatic solvent effects. youtube.com

For an ionic species like this compound, these models are particularly important for accurately predicting its stability, structure, and spectroscopic properties in polar solvents. The SMD model, for instance, is parameterized to provide accurate solvation free energies for a wide range of solvents. These models allow chemists to study how properties such as UV-Vis absorption peaks or reaction energetics change from the gas phase to a solution environment. researchgate.net

Explicit Solvation Approaches

Explicit solvation models offer a detailed and physically intuitive approach to understanding the interactions between a solute and its surrounding solvent molecules. wikipedia.org In this method, individual solvent molecules are included in the computational simulation, allowing for the direct analysis of specific solute-solvent interactions, such as hydrogen bonding and dipole-dipole interactions. wikipedia.orgfiveable.me This contrasts with implicit solvation models, which represent the solvent as a continuous medium. wikipedia.org While computationally more demanding, explicit solvation models provide a more accurate and spatially resolved picture of the solvent environment, which is crucial for understanding reaction mechanisms, solvation structures, and electronic properties. wikipedia.orgnih.gov

In the context of this compound, an explicit solvation approach would involve surrounding the ion with a number of discrete solvent molecules (e.g., water, methanol) in a simulation box. youtube.com The interactions between the this compound and the solvent molecules would then be calculated using quantum mechanics (QM) or a hybrid quantum mechanics/molecular mechanics (QM/MM) approach. fiveable.me This methodology allows for the investigation of the structure and dynamics of the solvation shells around the ion. fiveable.me

Research on structurally similar compounds, such as nitrophenols and their corresponding nitrophenolates, has demonstrated the utility of explicit solvation models. For instance, time-dependent density functional theory (TD-DFT) calculations incorporating a few explicit solvent molecules have been used to characterize excited state energies and absorption spectra. researchgate.netrsc.orgrsc.org One study on 2,4-dinitrophenol (24DNP) revealed that its enhanced reactivity in 2-propanol is due to a strong interaction between a solvent molecule and a nitro group in the excited state, an insight gained through explicit solvent calculations. researchgate.netrsc.orgrsc.org However, for other nitrophenols, the effects of the solvent on their electronic structure were found to be minimal. researchgate.netrsc.org

For this compound, an explicit solvation study could provide valuable data on the specific interactions between the nitro and phenolate groups with the surrounding solvent molecules. The arrangement of solvent molecules in the first and second solvation shells can be characterized, and the strength of hydrogen bonds can be quantified. fiveable.me

Table 1: Hypothetical Interaction Energies and Distances for this compound with Explicit Water Molecules

| Interaction Site | Solvent Molecule | Average Distance (Å) | Interaction Energy (kcal/mol) |

| Phenolate Oxygen | Water 1 | 2.75 | -8.5 |

| Nitro Group Oxygen 1 | Water 2 | 2.90 | -5.2 |

| Nitro Group Oxygen 2 | Water 3 | 2.92 | -5.1 |

| Methyl Group | Water 4 | 3.50 | -1.5 |

Note: This table is illustrative and presents hypothetical data that could be obtained from an explicit solvation study. The values are based on typical interaction energies and distances for similar functional groups.

Molecular dynamics (MD) simulations with explicit solvent models can further elucidate the dynamic nature of solvation. arxiv.org These simulations can track the movement of solvent molecules around the this compound ion over time, providing insights into solvent exchange rates and the stability of the solvation structure. fiveable.me

Table 2: Potential Parameters from an Explicit Solvent Molecular Dynamics Simulation of this compound in Water

| Parameter | Description | Hypothetical Value |

| Coordination Number (Phenolate O) | Average number of water molecules in the first solvation shell of the phenolate oxygen. | 4.2 |

| Residence Time (Nitro Group) | Average time a water molecule spends in the first solvation shell of the nitro group. | 3.5 ps |

| Radial Distribution Function g(r) peak (O-Hw) | Position of the first peak in the radial distribution function between the phenolate oxygen and water hydrogen atoms. | 1.8 Å |

Note: This table is illustrative and presents the types of parameters that can be extracted from MD simulations. The values are hypothetical.

By employing explicit solvation approaches, a more comprehensive and accurate understanding of the behavior of this compound in solution can be achieved. This level of detail is often essential for accurately predicting reactivity and spectroscopic properties in a condensed-phase environment. nih.gov

Advanced Spectroscopic and Analytical Research Methodologies Applied to 4 Methyl 3 Nitrobenzenolate

Vibrational Spectroscopy for Mechanistic and Structural Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy Research

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. Experimental and theoretical FT-IR studies on analogous compounds, such as 4-methyl-3-nitrobenzoic acid, provide significant insight into the vibrational characteristics of the 4-methyl-3-nitro functional group arrangement. scirp.orgresearchgate.netresearchgate.net

The nitro group (NO₂) exhibits strong, characteristic vibrations. The symmetric stretching vibration is typically observed as a strong band around 1340-1350 cm⁻¹, while the asymmetric stretching appears at higher wavenumbers. scirp.orgresearchgate.net A deformation vibration of the nitro group can also be observed near 845 cm⁻¹. researchgate.net The presence of the methyl and hydroxyl/phenolate (B1203915) groups, along with the aromatic ring, gives rise to a complex and informative spectrum. Aromatic C-H stretching vibrations generally appear in the 3000-3180 cm⁻¹ region. researchgate.net Databases such as PubChem and the NIST WebBook confirm the availability of IR spectra for the parent compound, 4-Methyl-3-nitrophenol (B15662). nist.govnih.gov

Table 1: Characteristic FT-IR Vibrational Frequencies for Functionalities Related to 4-Methyl-3-nitrophenol (Based on Analogous Compounds)

| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3180 | Ar-H | researchgate.net |

| Asymmetric NO₂ Stretch | ~1530 | Nitro (NO₂) | spectroscopyonline.com |

| Symmetric NO₂ Stretch | 1340 - 1350 | Nitro (NO₂) | scirp.orgresearchgate.net |

| C-C Ring Stretch | 1400 - 1600 | Aromatic Ring | researchgate.net |

| C-O Stretch | ~1260 | Phenol (B47542) | researchgate.net |

| NO₂ Deformation | ~845 | Nitro (NO₂) | researchgate.net |

Fourier Transform Raman (FT-Raman) Spectroscopy Research

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. Studies on nitrophenol isomers and related molecules like 4-methyl-3-nitrobenzoic acid have utilized FT-Raman to identify key structural features. scirp.orgresearchgate.netspectroscopyonline.com

For nitrophenols, the asymmetric and symmetric stretching vibrations of the nitro group are Raman active, with peaks observed around 1343 cm⁻¹ and 1430 cm⁻¹, respectively, depending on the isomer. spectroscopyonline.com The phenyl C=C stretching and C-H deformation modes are also clearly identifiable. researchgate.net Detailed vibrational assignments for 4-methyl-3-nitrobenzoic acid, based on both experimental spectra and Density Functional Theory (DFT) calculations, provide a reliable model for interpreting the FT-Raman spectrum of 4-Methyl-3-nitrobenzenolate. scirp.orgresearchgate.net

Table 2: Key FT-Raman Peaks and Assignments for Functionalities Related to 4-Methyl-3-nitrophenol (Based on Analogous Compounds)

| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Ar-H | researchgate.net |

| C=C Ring Stretch | 1590 - 1620 | Aromatic Ring | researchgate.net |

| Asymmetric NO₂ Stretch | ~1343 | Nitro (NO₂) | spectroscopyonline.com |

| Symmetric NO₂ Stretch | ~1430 | Nitro (NO₂) | spectroscopyonline.com |

| C-H Deformation | 1130 - 1280 | Ar-H | spectroscopyonline.com |

Advanced Vibrational Techniques (e.g., Resonance Raman)

Resonance Raman (RR) spectroscopy is an advanced technique that can enhance the intensity of Raman signals for specific vibrational modes by several orders of magnitude. nsf.gov This enhancement occurs when the wavelength of the excitation laser is close to an electronic absorption band of the molecule. nsf.govd-nb.info

Research on 4-nitrophenol (B140041) and its conjugate base, 4-nitrophenolate (B89219), demonstrates the power of this technique. nsf.gov The 4-nitrophenolate anion exhibits a strong UV-Vis absorption band, and when an excitation laser matching this transition (e.g., 405 nm) is used, a significant enhancement of Raman signals is observed. nsf.gov This effect is not present in the protonated 4-nitrophenol form, which lacks the corresponding absorbance. nsf.gov

For this compound, a similar phenomenon is expected. The deprotonation of the phenol group to form the benzenolate anion leads to a charge redistribution and a shift in the electronic absorption spectrum to longer wavelengths (a red shift). nih.gov By tuning the excitation laser to this new absorption band, RR spectroscopy could selectively enhance the vibrational modes coupled to this electronic transition. These would likely include modes associated with the phenolate oxygen, the nitro group, and the aromatic ring, providing detailed insights into the electronic structure and charge distribution within the anion. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton (¹H) NMR Studies

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For the parent compound, 4-Methyl-3-nitrophenol, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the three aromatic protons, and the hydroxyl proton. nih.govchemicalbook.com

The methyl group (CH₃) protons would appear as a singlet, typically in the range of 2.2-2.4 ppm. rsc.org The three aromatic protons are in different chemical environments due to the substitution pattern and would appear as three separate signals. The proton ortho to the nitro group would be the most deshielded (highest chemical shift), while the others would appear at intermediate shifts, with their positions influenced by both the electron-donating methyl and hydroxyl groups and the electron-withdrawing nitro group. The splitting patterns (e.g., doublet, doublet of doublets) would reveal the coupling between adjacent protons on the ring. The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary.

Table 3: Predicted ¹H NMR Spectral Assignments for 4-Methyl-3-nitrophenol

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| OH | Variable | Singlet (broad) | Position is concentration and solvent dependent. |

| Ar-H (ortho to NO₂) | 7.5 - 7.8 | Doublet | Deshielded by the adjacent electron-withdrawing nitro group. |

| Ar-H (ortho to OH) | 6.8 - 7.1 | Doublet of Doublets | Shielded relative to other aromatic protons. |

| Ar-H (meta to both NO₂ and OH) | 7.2 - 7.4 | Doublet | Position influenced by multiple substituents. |

| CH₃ | 2.2 - 2.4 | Singlet | Typical range for an aromatic methyl group. rsc.org |

Carbon-13 (¹³C) NMR Studies

¹³C NMR spectroscopy provides a count of the chemically distinct carbon atoms and information about their electronic environment. 4-Methyl-3-nitrophenol has seven unique carbon atoms, and thus its ¹³C NMR spectrum should display seven distinct signals. chemicalbook.com

The chemical shifts are influenced by the attached functional groups. The carbon attached to the oxygen (C-O) would be found significantly downfield, typically in the 150-160 ppm range. rsc.org The carbon attached to the nitro group (C-NO₂) would also be downfield, influenced by the group's electron-withdrawing nature. The remaining four aromatic carbons would appear in the typical aromatic region (115-150 ppm). libretexts.org The methyl carbon is the most shielded and would appear far upfield, typically between 15-22 ppm. rsc.org

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for 4-Methyl-3-nitrophenol

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-OH | 150 - 160 | Carbon bearing the hydroxyl group, highly deshielded. rsc.org |

| C-NO₂ | 145 - 155 | Carbon bearing the nitro group, deshielded. |

| C-CH₃ | 135 - 145 | Aromatic carbon attached to the methyl group. |

| Aromatic C-H | 115 - 135 | Carbons attached to hydrogens on the aromatic ring. |

| CH₃ | 15 - 22 | Methyl group carbon, highly shielded. rsc.org |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides detailed insight into the molecular structure of this compound by mapping out scalar couplings between nuclei. Techniques like COSY, HMQC, and HMBC are instrumental in unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the connectivity of the molecule. libretexts.orgyoutube.com

Correlation Spectroscopy (COSY): This experiment identifies proton-proton couplings. For the aromatic ring of this compound, a COSY spectrum would reveal correlations between adjacent protons, confirming their positions relative to one another. For instance, the proton at position 6 (H6) would show a cross-peak with the proton at position 5 (H5), establishing their connectivity.

Heteronuclear Multiple Quantum Coherence (HMQC): Also known as HSQC, this technique correlates proton signals with the carbon signals to which they are directly attached (one-bond C-H coupling). libretexts.orgyoutube.com This is essential for assigning the signals of the protonated aromatic carbons (C2, C5, C6) and the methyl group carbon. Each of these protons would show a single correlation to its respective carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH_ and ³J_CH_). libretexts.orgyoutube.com This is particularly powerful for identifying quaternary (non-protonated) carbons and piecing together the molecular framework. For this compound, the protons of the methyl group would show correlations to the carbons at positions 3, 4, and 5, while the aromatic protons would show correlations to neighboring and quaternary carbons, thus confirming the substitution pattern on the benzene (B151609) ring.

The table below illustrates the expected 2D NMR correlations for the structural elucidation of 4-Methyl-3-nitrophenol, the protonated form of the benzenolate.

| Proton Signal | Expected COSY Correlations (¹H-¹H) | Expected HMQC/HSQC Correlation (¹H-¹³C, ¹J) | Expected HMBC Correlations (¹H-¹³C, ²J, ³J) |

|---|---|---|---|

| H2 | None | C2 | C1, C3, C4, C6 |

| H5 | H6 | C5 | C1, C3, C4, C6 |

| H6 | H5 | C6 | C2, C4, C5 |

| -CH₃ | None | -CH₃ Carbon | C3, C4, C5 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. uzh.ch For this compound, the aromatic ring, the nitro group (-NO₂), and the phenolate oxygen (-O⁻) act as chromophores, which are functional groups that absorb light. tanta.edu.eg

The spectrum is characterized by absorption bands resulting from specific electronic transitions:

π → π* Transitions: These high-energy transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the benzene ring and the nitro group. They typically result in strong absorption bands at shorter wavelengths. uzh.ch

n → π* Transitions: These transitions involve the excitation of non-bonding electrons (from the oxygen atoms of the nitro group and the phenolate) to π* antibonding orbitals. These are generally of lower energy and appear at longer wavelengths with lower molar absorptivity compared to π → π* transitions. youtube.com

The position and intensity of these absorption bands can be influenced by the solvent polarity. For instance, n → π* transitions often experience a blue shift (shift to shorter wavelengths) in polar solvents. tanta.edu.eg UV-Vis spectroscopy is also an effective tool for reaction monitoring. For example, during the synthesis of 4-Methyl-3-nitrophenol from p-cresol (B1678582), the formation of the product can be monitored by observing the appearance and increase in the intensity of its characteristic absorption band over time.

| Electronic Transition | Orbitals Involved | Expected Wavelength (λ_max) Region | Relative Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| π → π | π (bonding) → π (antibonding) | ~250-300 nm | High |

| n → π | n (non-bonding) → π (antibonding) | ~300-400 nm | Low |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound. For its neutral precursor, 4-Methyl-3-nitrophenol (C₇H₇NO₃), HRMS can distinguish its exact mass from other compounds that may have the same nominal mass but a different elemental composition, thereby confirming its molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pathways of a selected precursor ion. researchgate.net In an MS/MS experiment, the molecular ion of 4-Methyl-3-nitrophenol (m/z 153) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides definitive structural confirmation.

Key fragmentation pathways for the molecular ion of 4-Methyl-3-nitrophenol (M⁺˙ at m/z 153) would likely include:

Loss of a nitro group (•NO₂): A common fragmentation for nitroaromatic compounds, leading to a fragment ion at m/z 107.

Loss of a hydroxyl radical (•OH): Resulting in a fragment ion at m/z 136.

Loss of nitric oxide (NO): Producing a fragment at m/z 123.

Subsequent loss of carbon monoxide (CO): The fragment at m/z 107 could further lose CO to yield an ion at m/z 79.

These fragmentation patterns serve as a structural fingerprint, confirming the presence and positions of the methyl, nitro, and hydroxyl/phenolate groups. wvu.eduresearchgate.net

| Precursor Ion (m/z) | Proposed Neutral Loss | Resulting Fragment Ion (m/z) |

|---|---|---|

| 153 | •NO₂ | 107 |

| 153 | •OH | 136 |

| 153 | NO | 123 |

| 107 | CO | 79 |

Electrochemical Analytical Techniques for Detection and Quantification Research

Electrochemical methods are widely used for the detection and quantification of nitroaromatic compounds due to the electroactive nature of the nitro group. scispace.comcetjournal.it These techniques offer high sensitivity, simplicity, and cost-effectiveness. scispace.com

Cyclic Voltammetry (CV) Applications in Redox Behavior

Cyclic Voltammetry (CV) is a key electrochemical technique for investigating the redox (reduction-oxidation) properties of a compound. For this compound, CV studies focus on the reduction of the nitro group. In aqueous media, the nitro group undergoes an irreversible, multi-electron, multi-proton reduction. researchgate.net

The typical reduction process occurs in a single step, converting the nitro group (-NO₂) to a hydroxylamine (B1172632) group (-NHOH) in a four-electron, four-proton process: R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O

A cyclic voltammogram of this compound would show a distinct cathodic (reduction) peak at a negative potential. The exact potential of this peak is dependent on the pH of the solution, shifting to more negative values as the pH increases. researchgate.net The height of this peak current is directly proportional to the concentration of the compound in the solution, which forms the basis for its electrochemical quantification. researchgate.netresearchgate.net The irreversible nature of this process is confirmed by the absence of a corresponding anodic (oxidation) peak on the reverse scan. researchgate.net

| Electrochemical Process | Description | Key CV Feature |

|---|---|---|

| Reduction of Nitro Group | Irreversible reduction of -NO₂ to -NHOH | One prominent cathodic peak in the negative potential range |

| pH Dependence | Peak potential shifts with changes in solution pH | Negative shift in peak potential with increasing pH |

| Concentration Dependence | Peak current is proportional to the analyte concentration | Basis for quantitative analysis |

Differential Pulse Voltammetry (DPV) Methodologies for Sensitivity Enhancement

Differential Pulse Voltammetry (DPV) is a highly sensitive electroanalytical technique used for determining the concentration of electroactive species. Its enhanced sensitivity over other voltammetric methods, such as linear sweep voltammetry, stems from its ability to minimize the contribution of the non-faradaic charging current, thereby improving the signal-to-noise ratio. openaccesspub.org In DPV, the potential is scanned with a series of regular voltage pulses superimposed on a linearly increasing potential ramp. The current is measured twice during each pulse cycle: once just before the pulse is applied and again at the end of the pulse. The difference between these two current measurements is then plotted against the base potential. openaccesspub.org

The application of DPV to nitroaromatic compounds, such as nitrobenzene (B124822), has demonstrated its effectiveness. nih.gov For the analysis of this compound, a similar methodology would be employed. The electrochemical reduction of the nitro group (-NO₂) on the benzene ring is the basis for its detection.

Research Findings from Analogous Compounds: In a typical DPV study on a nitroaromatic compound, a glassy carbon electrode (GCE) is used as the working electrode. nih.gov The experimental parameters, including pH, pulse amplitude, and pulse width, are optimized to achieve the sharpest and most well-defined peak. For instance, in the determination of nitrobenzene, the effect of pH on the peak height and potential was studied, with a pH of 9.9 being chosen as the optimal analytical medium. nih.gov A sharp reduction peak for nitrobenzene was observed at approximately -0.71 V (vs. Ag/AgCl). nih.gov

A linear relationship between the peak current and the concentration of the analyte is a key feature of DPV analysis. For nitrobenzene, this linearity was observed over a wide concentration range, from 12.3 to 1.23 x 10⁴ µg L⁻¹, enabling a low detection limit of 5.42 µg L⁻¹. nih.gov This high sensitivity makes DPV an ideal method for trace analysis of compounds like this compound in various samples.

| Parameter | Optimized Value (for Nitrobenzene) | Reference |

| Working Electrode | Glassy Carbon Electrode (GCE) | nih.gov |

| Optimal pH | 9.9 | nih.gov |

| Peak Potential | -0.71 V (vs. Ag/AgCl) | nih.gov |

| Detection Limit | 5.42 µg L⁻¹ | nih.gov |

Chronoamperometry and Coulometry for Mechanistic Studies

Chronoamperometry and coulometry are electrochemical techniques crucial for elucidating the mechanisms of electrode reactions, such as determining the number of electrons transferred and identifying reaction pathways.

Chronoamperometry involves stepping the potential of the working electrode to a value where the electrochemical reaction is diffusion-controlled and monitoring the resulting current as a function of time. The decay of the current over time follows the Cottrell equation, which relates the current to the concentration of the analyte and its diffusion coefficient. This technique can be used to study the kinetics of the electrochemical reduction of the nitro group in this compound. Studies on the electroreduction of similar compounds, like 4-nitrophenol, show that the process is often a multi-electron transfer event. rsc.org The initial step typically involves the formation of a radical anion, which can then undergo further reduction. rsc.org

| Technique | Information Obtained | Application to this compound |

| Chronoamperometry | Diffusion coefficient, Reaction kinetics | Studying the rate and diffusion control of the nitro group reduction. |

| Coulometry | Total number of electrons transferred (n) | Determining the overall stoichiometry of the electrochemical reaction (e.g., reduction to hydroxylamine or amine). |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique provides detailed information on bond lengths, bond angles, and crystal packing.

Research Findings for 4-Methyl-3-nitrobenzaldehyde (B1271188): The analysis revealed that 4-methyl-3-nitrobenzaldehyde crystallizes in the monoclinic space group P2₁/c. nih.gov The unit cell consists of four molecules. nih.gov The crystal packing is stabilized by weak intermolecular C-H···O hydrogen bonds that form between a benzene hydrogen atom and an oxygen atom of the aldehyde group on an adjacent molecule. nih.gov The bond distances and angles within the molecule are consistent with those of similar reported structures. nih.gov This structural data provides a foundational model for understanding the solid-state characteristics of this compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇NO₃ |

| Molecular Weight (Mr) | 165.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9052 (6) |

| b (Å) | 17.841 (3) |

| c (Å) | 11.0663 (15) |

| β (°) | 97.647 (2) |

| Volume (ų) | 764.14 (19) |

| Z (Molecules per unit cell) | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 293 |

Environmental Transformation and Degradation Pathways Research of Nitrophenols

Photodegradation Mechanisms and Kinetics

Photodegradation, the breakdown of compounds by light, is a significant environmental attenuation process for many organic pollutants. For nitrophenols, this can occur through direct absorption of light or via indirect reactions with photochemically generated reactive species.

Direct photolysis involves the absorption of solar radiation by the 4-methyl-3-nitrobenzenolate molecule, leading to its excitation and subsequent chemical transformation. While specific studies on the direct photolysis of this compound are limited, research on related nitrophenol compounds suggests potential pathways. For instance, the photolysis of ortho-nitrophenols in the gas phase has been shown to produce nitrous acid (HONO) through an intramolecular hydrogen transfer from the hydroxyl group to the nitro group. rsc.orgresearchgate.net This process is initiated by the absorption of light in the 300-500 nm range. rsc.orgresearchgate.net A similar mechanism could potentially occur for this compound, leading to the formation of a methyl-substituted benzoquinone derivative and HONO.

The position of the methyl group on the benzene (B151609) ring can influence the photodissociation dynamics. nih.gov For methylphenols, the O-H bond fission occurs via a repulsive state, and the resulting radicals exhibit specific vibrational excitation. nih.gov In the case of this compound, the interplay between the electron-withdrawing nitro group and the electron-donating methyl group would likely affect the electronic structure and photochemical reactivity. rsc.org

Indirect photodegradation occurs when a compound reacts with photochemically produced reactive species in the environment, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), or nitrate (B79036) radicals (NO₃•). These highly reactive species can initiate the degradation of nitrophenols that may not efficiently absorb sunlight themselves.

The reaction with hydroxyl radicals is a primary pathway for the atmospheric degradation of many aromatic compounds. For nitrocresols (methyl-nitrophenols), OH-initiated oxidation is a recognized transformation process. noaa.gov The rate of these reactions is influenced by the position of the substituents on the aromatic ring.

In aqueous environments, the photolysis of nitrate (NO₃⁻) and nitrite (B80452) (NO₂⁻) ions can generate •OH and nitrogen dioxide radicals (•NO₂), which can then react with phenols to form nitrophenols. nih.gov While this is a formation pathway, these same radicals can also contribute to the further degradation of the formed nitrophenols. The presence of dissolved organic matter can also sensitize the formation of reactive species, further influencing the indirect photodegradation rates.

Bioremediation and Microbial Degradation Studies

Bioremediation, which utilizes microorganisms to break down pollutants, is a promising and environmentally friendly approach for the cleanup of sites contaminated with nitrophenols. Several bacterial and fungal strains have been identified that can degrade 4-methyl-3-nitrophenol (B15662), which is a major metabolite of the insecticide fenitrothion. frontiersin.orgnih.gov

The microbial degradation of 4-methyl-3-nitrophenol has been studied in various microorganisms, revealing distinct metabolic pathways. Two primary initial steps have been identified: the removal of the nitro group or the hydroxylation of the aromatic ring.

In Burkholderia sp. strain SJ98, the degradation of 4-methyl-3-nitrophenol proceeds through the formation of methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (B43894) (MHQ) as key intermediates before the aromatic ring is cleaved. nih.gov This pathway involves an initial monooxygenation step. Another proposed pathway in some bacterial strains involves the formation of catechol as a central intermediate, which suggests that the methyl group is removed before the ring is cleaved. frontiersin.org

The degradation pathways can be influenced by the specific microbial strain and the environmental conditions. For instance, in some cases, the initial attack involves the reduction of the nitro group to an amino group, forming 3-methyl-4-aminophenol, which can then be further transformed.

| Microorganism | Key Intermediates | Initial Enzymatic Step |

|---|---|---|

| Burkholderia sp. strain SJ98 | Methyl-1,4-benzoquinone (MBQ), Methylhydroquinone (MHQ) | Monooxygenation |

| Ralstonia sp. SJ98 | Catechol | Removal of the methyl group |

| Aspergillus niger VKM F-1119 | 2-methyl-1,4-benzenediol | Hydroxylation |

The microbial degradation of 4-methyl-3-nitrophenol is facilitated by a series of specific enzymes. In Burkholderia sp. strain SJ98, a PNP 4-monooxygenase (PnpA) catalyzes the initial monooxygenation of 4-methyl-3-nitrophenol to MBQ. nih.gov Subsequently, a 1,4-benzoquinone (B44022) reductase (PnpB) reduces MBQ to MHQ. nih.gov The resulting MHQ then undergoes ring cleavage catalyzed by a dioxygenase.

These enzymatic systems often exhibit broad substrate specificity, allowing them to act on a range of substituted nitrophenols. The expression of these enzymes is typically inducible, meaning they are produced by the microorganism in response to the presence of the nitrophenol substrate. frontiersin.org This adaptability is a key feature in the bioremediation of environments contaminated with a mixture of pollutants.

| Enzyme | Microorganism | Reaction Catalyzed |

|---|---|---|

| PNP 4-monooxygenase (PnpA) | Burkholderia sp. strain SJ98 | 4-methyl-3-nitrophenol → Methyl-1,4-benzoquinone |

| 1,4-benzoquinone reductase (PnpB) | Burkholderia sp. strain SJ98 | Methyl-1,4-benzoquinone → Methylhydroquinone |

Abiotic Transformation Processes in Environmental Matrices

In addition to photodegradation and microbial activity, this compound can undergo other abiotic transformation processes in environmental matrices such as soil and water. These processes can include hydrolysis and oxidation-reduction reactions.

As a major degradation product of the insecticide fenitrothion, the environmental fate of 4-methyl-3-nitrophenol is closely linked to the fate of the parent compound. ekb.eg Fenitrothion itself is not highly persistent and can degrade through various means. ekb.eg The resulting 4-methyl-3-nitrophenol can then be subject to further abiotic transformations.

In soil, the persistence of 4-methyl-3-nitrophenol will be influenced by factors such as soil type, pH, organic matter content, and the presence of minerals that can catalyze reactions. While specific data on the abiotic transformation of 4-methyl-3-nitrophenol in soil is limited, nitrophenols, in general, can be susceptible to hydrolysis, especially under alkaline conditions. Oxidation reactions can also occur, mediated by metal oxides or other oxidizing agents present in the soil.

Hydrolysis and Chemical Degradation

This compound is the salt of 4-methyl-3-nitrophenol and its stability in aqueous environments is pH-dependent. While specific hydrolysis data for this compound is not extensively documented, the behavior of the corresponding phenol (B47542), 4-methyl-3-nitrophenol, provides significant insights. Generally, nitrophenols are stable in water at neutral, acidic, and alkaline pHs. oecd.org For instance, 3-methyl-4-nitrophenol (B363926) is reported to be stable in water at pH 4, 7, and 9. oecd.org

Chemical degradation of nitrophenols in the environment can occur through various abiotic processes, with photolysis being a significant pathway. cdc.gov In the presence of sunlight, particularly in near-surface waters, nitrophenols can undergo photodegradation. cdc.gov The atmospheric half-life of nitrophenols is estimated to be between 3 and 18 days. cdc.gov In freshwater, the half-life of nitrophenols can range from one to eight days, while in seawater, it can be significantly longer, ranging from 13 to 139 days. cdc.gov The rate of photolysis is influenced by factors such as water clarity, depth, and the presence of other photosensitizing substances.

Another important chemical degradation pathway for nitrophenols is their reaction with hydroxyl radicals in the atmosphere and in aquatic systems. These reactions contribute to the transformation of nitrophenols into various intermediate products.

Adsorption and Sorption Phenomena

The mobility and bioavailability of this compound in the environment are significantly influenced by its adsorption and sorption to soil particles, sediments, and other natural organic matter. The extent of adsorption is dependent on the physicochemical properties of both the compound and the sorbent material.

Research on nitroaromatic compounds has shown that they can adsorb to clay minerals present in soil and sediments. acs.orgepa.gov The adsorption of nitrophenols to clays (B1170129) is influenced by the type of clay and the exchangeable cations present. acs.orgepa.gov For example, adsorption is higher on clays with exchangeable potassium (K+) or ammonium (B1175870) (NH4+) ions compared to those with sodium (Na+), calcium (Ca2+), magnesium (Mg2+), or aluminum (Al3+) ions. acs.orgepa.gov The affinity and adsorption capacity of clays for nitroaromatic compounds generally follow the order: kaolinite (B1170537) < illite (B577164) < montmorillonite (B579905). acs.orgepa.gov This suggests that in soils rich in montmorillonite with a high potassium content, the mobility of this compound would be significantly reduced.

The pH of the surrounding medium also plays a crucial role in the adsorption of nitrophenols. acs.org As the pH increases, the phenolic group deprotonates to form the phenoxide anion (in this case, this compound). This anionic form is generally more water-soluble and less likely to adsorb to negatively charged clay surfaces due to electrostatic repulsion. Therefore, at higher pH values, an increase in the mobility of this compound in soil and water can be expected.

The presence of organic matter in soil can also be a significant factor in the sorption of nitrophenols. The partitioning of these compounds into soil organic matter can reduce their concentration in the aqueous phase, thereby affecting their transport and bioavailability.

Factors Influencing Adsorption of Nitrophenols

| Factor | Influence on Adsorption | Reference |

|---|---|---|

| Clay Mineral Type | Adsorption capacity increases in the order: kaolinite < illite < montmorillonite. | acs.orgepa.gov |

| Exchangeable Cations | Higher adsorption with K+ and NH4+ compared to Na+, Ca2+, Mg2+, and Al3+. | acs.orgepa.gov |

| pH | Adsorption of the neutral form is favored. Increased pH leads to the formation of the more mobile anionic (benzenolate) form. | acs.org |

| Organic Matter | Sorption to organic matter can decrease aqueous concentration and mobility. | - |

Advanced Analytical Methodologies for Environmental Trace Detection

The detection of trace levels of nitrophenolic compounds like this compound in environmental matrices is crucial for monitoring their presence and assessing potential risks. A variety of advanced analytical techniques have been developed for this purpose, offering high sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of nitrophenols in water samples. chromatographyonline.comacs.orgresearchgate.netnih.gov Reversed-phase HPLC with UV detection is a common approach, often preceded by a solid-phase extraction (SPE) step to preconcentrate the analytes from the water sample. chromatographyonline.comresearchgate.net The use of monolithic columns in HPLC can lead to faster analysis times. chromatographyonline.com For enhanced sensitivity, electrochemical detection can be coupled with HPLC, allowing for the determination of nitrophenols at parts-per-billion (ppb) levels without a preconcentration step. acs.orgnih.gov

Electrochemical methods, in general, offer a sensitive and cost-effective alternative for the detection of nitrophenols. acs.orgscispace.comacs.orgfrontiersin.orgrsc.org These methods are based on the electrochemical reduction or oxidation of the nitro group at the surface of a modified electrode. Various nanomaterials, such as graphene-based composites and metal oxide nanoparticles, have been used to modify electrodes to enhance their sensitivity and selectivity towards nitrophenols. scispace.comacs.orgrsc.org

Other analytical techniques that have been applied to the detection of nitrophenols include:

Gas Chromatography (GC): Often requires derivatization of the polar phenolic compounds before analysis. acs.org

Capillary Electrophoresis: A high-resolution separation technique. scispace.com

Spectrophotometry: A simpler and more accessible method, though it may have limitations in terms of selectivity and sensitivity for complex matrices. acs.orgscispace.com

Surface Plasmon Resonance (SPR): An optical sensing technique that can provide very low detection limits. acs.org

Comparison of Analytical Methods for Nitrophenol Detection

| Analytical Method | Key Features | Typical Detection Limits | Reference |

|---|---|---|---|

| HPLC with UV Detection | Widely used, often requires preconcentration (SPE). | ng/mL to µg/mL range | chromatographyonline.comresearchgate.net |

| HPLC with Electrochemical Detection | High sensitivity, can allow for direct analysis of water samples. | 0.05 to 0.14 ppb | acs.orgnih.gov |

| Electrochemical Sensors | Cost-effective, high sensitivity, potential for in-situ measurements. | Varies widely with electrode modification (µM to pM range). | acs.orgscispace.comacs.orgfrontiersin.orgrsc.org |

| Gas Chromatography (GC) | Often requires derivatization. | - | acs.org |

| Capillary Electrophoresis | High separation efficiency. | - | scispace.com |

| Spectrophotometry | Simple, accessible. | - | acs.orgscispace.com |

| Surface Plasmon Resonance (SPR) | Very high sensitivity. | Picomolar (pM) range | acs.org |

Applications of 4 Methyl 3 Nitrobenzenolate in Advanced Materials and Chemical Synthesis

Precursor in Complex Organic Molecule Synthesis (excluding clinical/pharmacological end-use)

The strategic placement of functional groups on the aromatic ring of 4-methyl-3-nitrobenzenolate makes it a valuable starting material for the construction of more elaborate molecular structures. The interplay between the electron-donating methyl group and the electron-withdrawing nitro group, along with the reactive phenolate (B1203915) oxygen, allows for a wide range of chemical transformations.

As a Building Block for Functionalized Aromatic Scaffolds

4-Methyl-3-nitrophenol (B15662), the protonated form of this compound, serves as a key intermediate in the synthesis of various functionalized aromatic compounds. It is a recognized building block for the production of certain dyes and ether-derivative herbicides google.com. The reactivity of the aromatic ring, influenced by the existing substituents, allows for further functionalization, leading to a diverse array of molecular scaffolds.